benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core. The structure includes a benzodioxolyl substituent at position 6, a methyl group at position 8, and a benzyl ester at position 5. The benzodioxolyl moiety is notable for its metabolic stability and ability to enhance binding affinity in drug design, while the ester group influences solubility and bioavailability .
Synthesis typically involves multi-step condensation reactions, as seen in analogous pyrimido-thiazine derivatives, where aldehydes or ketones are reacted with thiouracil precursors under acidic or basic conditions .
Properties
Molecular Formula |
C23H20N2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-14-20(22(27)28-12-15-5-3-2-4-6-15)21(25-19(26)9-10-31-23(25)24-14)16-7-8-17-18(11-16)30-13-29-17/h2-8,11,21H,9-10,12-13H2,1H3 |
InChI Key |
BTBDOVYOGOSQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Construction of the Pyrimidothiazine Core: This step involves the condensation of a thioamide with a β-keto ester, followed by cyclization to form the pyrimidothiazine ring.
Introduction of the Benzyl Ester Group: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as amines or thiols can replace the ester group.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a benzodioxolyl group, methyl substituent, and benzyl ester. Key comparisons with similar derivatives include:
Key Observations:
Core Structure Variations: The pyrimido-thiazine core (target compound) differs from thiazolo-pyrimidine (e.g., compound 11b ) and imidazo-pyridine (e.g., compound 1l ), which alter ring strain, hydrogen-bonding capacity, and aromatic stacking interactions.
Substituent Impact:
- Benzodioxolyl vs. Fluorophenyl/Nitrophenyl: The benzodioxolyl group (electron-rich) may improve metabolic stability compared to electron-deficient groups like 4-nitrophenyl or 3-fluorophenyl .
- Benzyl Ester vs. Isopropyl Ester: The benzyl ester in the target compound likely increases lipophilicity, affecting membrane permeability, whereas isopropyl esters (e.g., ) may enhance metabolic resistance.
The absence of a nitro group (cf. compound 1l ) in the target compound may reduce cytotoxicity risks.
Computational Similarity Assessment
Per methods discussed in , the target compound’s Tanimoto coefficient (based on molecular fingerprints) would differ significantly from imidazo-pyridines (e.g., compound 1l ) due to core structure disparities. However, similarity to pyrimido-thiazine analogs (e.g., ) would be high, emphasizing substituent-driven property modulation.
Biological Activity
Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features combine elements known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from multiple studies to provide an authoritative overview.
Structural Characteristics
The compound features a pyrimido[2,1-b][1,3]thiazine core linked to a benzodioxole moiety , which is associated with numerous biological effects. The presence of the carboxylate group enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Anticancer Properties
Recent studies have indicated that compounds similar to benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to target specific signaling pathways involved in cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Various derivatives have demonstrated activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition at low concentrations. For example, related compounds have shown IC50 values as low as 2.03 μM against Mtb H37Ra .
Insecticidal Activity
Another area of interest is the compound's potential insecticidal properties:
- A study assessed several benzyl derivatives for their ability to disrupt juvenile hormone activity in Culex pipiens, suggesting possible applications in pest control .
Study on Antimycobacterial Activity
A comprehensive study focused on synthesizing and evaluating benzodioxole derivatives revealed that certain modifications significantly enhanced activity against Mtb. The most active compounds were subjected to molecular docking studies to elucidate their binding affinities and mechanisms .
Evaluation of Toxicity
Toxicity assessments have shown that while these compounds are effective against target pathogens, they exhibit low toxicity towards mammalian cell lines at therapeutic doses. This characteristic is crucial for developing safe therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
